molecular formula C19H22N2O2 B5663347 N,N'-bis(4-methylphenyl)pentanediamide

N,N'-bis(4-methylphenyl)pentanediamide

Cat. No.: B5663347
M. Wt: 310.4 g/mol
InChI Key: LEJJEDQKDUJPTD-UHFFFAOYSA-N
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Description

N,N'-bis(4-methylphenyl)pentanediamide is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.168127949 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Application

N,N'-bis(4-methylphenyl)pentanediamide derivatives have been studied for their electrochromic properties. A study explored a novel conjugated polymer containing a related compound, which exhibited excellent solubility in common organic solvents and useful levels of thermal stability. This polymer showed potential for electrochromic applications due to its hole-transporting properties, characterized using electrochemical and spectroelectrochemical methods (Chen et al., 2010).

Structural Analysis in Chemotherapeutics

This compound analogs have been analyzed for their role in chemotherapeutics. A study used X-ray diffraction and NMR methods to examine new pentamidine analogs, potentially targeting DNA, to detect the effects of polymorphism and confirm single conformers in the solid state for these compounds (Żabiński et al., 2010).

Bioremediation Applications

Compounds related to this compound have been studied in bioremediation. For instance, laccase from Fusarium incarnatum was found effective in the biodegradation of Bisphenol A, an environmental pollutant, in a non-aqueous catalysis setting. This study highlights the potential of using enzymes in organic media for the degradation of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).

Synthesis of Cyclic Peroxides

Research has also been conducted on the synthesis of cyclic peroxides using derivatives of this compound. A study described the manganese-mediated synthesis of cyclic peroxides from alkenes and active methylene compounds, indicating potential applications in organic synthesis (Qian et al., 1992).

Photoluminescence Properties

Compounds related to this compound have been utilized in studies exploring photoluminescence properties. Pentanuclear 3d-4f heterometal complexes were synthesized, demonstrating interesting magnetic and photoluminescent characteristics, potentially applicable in materials science (Maity et al., 2015).

Properties

IUPAC Name

N,N'-bis(4-methylphenyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-10-16(11-7-14)20-18(22)4-3-5-19(23)21-17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJJEDQKDUJPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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